molecular formula C4H3N3 B1332375 1H-Imidazole-2-carbonitrile CAS No. 31722-49-3

1H-Imidazole-2-carbonitrile

Cat. No.: B1332375
CAS No.: 31722-49-3
M. Wt: 93.09 g/mol
InChI Key: QMQZIXCNLUPEIN-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carbonitrile is a heterocyclic organic compound with the molecular formula C4H3N3. It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms. This compound is known for its versatility and is utilized in various chemical, biological, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-component reactions. These reactions are optimized for efficiency and yield, utilizing catalysts and specific reaction conditions to produce the desired compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can convert this compound into other useful compounds.

    Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds .

Scientific Research Applications

1H-Imidazole-2-carbonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Imidazole-4-carbonitrile
  • 1H-Imidazole-5-carbonitrile
  • 2-Methyl-1H-imidazole

Comparison: 1H-Imidazole-2-carbonitrile is unique due to its specific position of the nitrile group on the imidazole ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to other imidazole derivatives, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications .

Properties

IUPAC Name

1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c5-3-4-6-1-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQZIXCNLUPEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340406
Record name 1H-Imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31722-49-3
Record name 1H-Imidazole-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31722-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-imidazole-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1H-Imidazole-2-carbonitrile in the context of agricultural products?

A: this compound (CCIM) is the primary metabolite of the fungicide Cyazofamid. Understanding the presence and levels of CCIM in agricultural products is crucial for ensuring food safety and regulatory compliance. []

Q2: How can we accurately determine the levels of this compound in complex matrices like oily agricultural products?

A: Researchers have developed a highly sensitive and specific method utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to quantify CCIM in oily samples. This method involves extraction with acetonitrile and a cleanup procedure using C18 and Florisil absorbents to remove interfering compounds. The method achieves low limits of detection and quantification, exceeding the sensitivity required by established maximum residue levels for oily agricultural products. []

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